Cholesta-3,5-diene
Overview
Description
Cholesta-3,5-diene is an oxysterol, a derivative of cholesterol formed through auto-oxidation. It has the molecular formula C27H44 and a molecular weight of 368.64 g/mol . This compound is known for its role in regulating cholesterol homeostasis and has been studied for its various biological effects, including protein prenylation, apoptosis, modulation of sphingolipid metabolism, and platelet aggregation .
Mechanism of Action
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
Cholesta-3,5-diene is involved in several biochemical reactions. It interacts with liver X receptors, which are nuclear receptors that regulate the expression of genes involved in cholesterol efflux, lipid metabolism, and inflammation. By binding to these receptors, this compound modulates cholesterol homeostasis and decreases the uptake of cholesterol by cells . Additionally, this compound influences protein prenylation, a post-translational modification essential for the proper functioning of various proteins .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It can induce apoptosis, a programmed cell death mechanism, which is crucial for maintaining cellular homeostasis and eliminating damaged cells . This compound also modulates sphingolipid metabolism, which is vital for cell membrane integrity and signaling . Furthermore, it affects platelet aggregation, a process essential for blood clotting and wound healing .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to liver X receptors, leading to the activation or repression of target genes involved in cholesterol metabolism . This binding interaction influences the expression of genes that regulate cholesterol efflux and lipid metabolism. Additionally, this compound can inhibit or activate enzymes involved in sphingolipid metabolism, thereby affecting cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its biological activity over extended periods, but its stability may be affected by environmental conditions such as temperature and light exposure . Long-term exposure to this compound has been observed to impact cellular homeostasis and metabolic processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can positively influence cholesterol metabolism and reduce the risk of atherosclerosis . At high doses, it may exhibit toxic effects, including liver damage and disruption of lipid homeostasis . Threshold effects have been observed, where the beneficial effects of this compound are only seen within a specific dosage range .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are responsible for its oxidation and subsequent metabolism . These interactions can affect metabolic flux and the levels of various metabolites. This compound also influences the activity of enzymes involved in sphingolipid metabolism, thereby modulating cellular signaling and membrane composition .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate its movement across cell membranes and its localization within specific cellular compartments . This compound can accumulate in lipid-rich regions, such as cell membranes and lipid droplets, where it exerts its biological effects .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the endoplasmic reticulum, where it interacts with enzymes involved in lipid metabolism . Its subcellular localization is crucial for its role in regulating cellular processes and maintaining cellular homeostasis .
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the methods to synthesize Cholesta-3,5-diene involves the palladium-catalyzed reduction of vinyl trifluoromethanesulfonates to alkenes. The process begins with the preparation of cholesta-3,5-dien-3-yl trifluoromethanesulfonate. This intermediate is then subjected to a reduction reaction using palladium acetate, triphenylphosphine, and tributylamine in N,N-dimethylformamide under nitrogen atmosphere. The reaction mixture is warmed in an oil bath at 60°C for one hour, resulting in the formation of this compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions: Cholesta-3,5-diene undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using halogenating agents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxysterols, while reduction can yield different saturated derivatives.
Scientific Research Applications
Cholesta-3,5-diene has several scientific research applications:
Comparison with Similar Compounds
Cholesterol: Cholesta-3,5-diene is a derivative of cholesterol, which is a crucial component of cell membranes and a precursor for steroid hormones.
Cholest-4-en-3-one: Another related compound, used as an intermediate in the synthesis of this compound.
Oxysterols: A group of compounds, including this compound, that are formed by the oxidation of cholesterol and have various biological functions.
Uniqueness: this compound is unique due to its specific structure and the biological effects it exerts. Unlike cholesterol, which is primarily involved in maintaining cell membrane integrity and serving as a precursor for steroid hormones, this compound has distinct roles in regulating cholesterol homeostasis and influencing various cellular processes through its action as an oxysterol .
Properties
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h6,11-12,19-20,22-25H,7-10,13-18H2,1-5H3/t20-,22+,23-,24+,25+,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHIRZFWJBOHHD-HKQCOZBKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC=C4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC=C4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870761 | |
Record name | Cholesta-3,5-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60870761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
747-90-0 | |
Record name | Cholesta-3,5-diene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=747-90-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cholesterylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000747900 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cholesta-3,5-diene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5193 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cholesta-3,5-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60870761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cholesta-3,5-diene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.929 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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